(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-indol-2-yl)boronic acid
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Description
(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-indol-2-yl)boronic acid is a useful research compound. Its molecular formula is C15H18BNO6 and its molecular weight is 319.12. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, such as this compound, are often used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds involved in these reactions.
Mode of Action
1-BOC-5-(methoxycarbonyl)indole-2-boronic acid likely interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or triflate using a palladium catalyst . The result is a new carbon-carbon bond, allowing for the synthesis of a wide range of organic compounds .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 1-BOC-5-(methoxycarbonyl)indole-2-boronic acid participates, is a key step in many biochemical pathways. It allows for the formation of complex organic molecules from simpler precursors . The exact pathways affected would depend on the specific reactants and conditions of the reaction.
Result of Action
The primary result of the action of 1-BOC-5-(methoxycarbonyl)indole-2-boronic acid is the formation of new organic compounds through the Suzuki-Miyaura cross-coupling reaction . The specific molecular and cellular effects would depend on the nature of these resulting compounds.
Action Environment
The action of 1-BOC-5-(methoxycarbonyl)indole-2-boronic acid, like many chemical reactions, can be influenced by various environmental factors. These include temperature, pH, and the presence of a suitable catalyst (typically palladium in the case of Suzuki-Miyaura cross-coupling ). The compound’s action, efficacy, and stability may vary under different environmental conditions.
Properties
IUPAC Name |
[5-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO6/c1-15(2,3)23-14(19)17-11-6-5-9(13(18)22-4)7-10(11)8-12(17)16(20)21/h5-8,20-21H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUYUUYYBLMZPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C(=O)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674638 |
Source
|
Record name | [1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-60-1 |
Source
|
Record name | 1-(1,1-Dimethylethyl) 5-methyl 2-borono-1H-indole-1,5-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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